molecular formula C20H30O5 B1234042 prostaglandin E3

prostaglandin E3

Cat. No.: B1234042
M. Wt: 350.4 g/mol
InChI Key: CBOMORHDRONZRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including prostaglandin E3, often involves complex multi-step processes. One unified strategy for synthesizing prostaglandins involves the use of biocatalytic retrosynthesis. This method includes key transformations such as Baeyer–Villiger monooxygenase-catalyzed stereoselective oxidation and ketoreductase-catalyzed diastereoselective reduction . These steps are crucial for setting the critical stereochemical configurations under mild conditions.

Industrial Production Methods: Industrial production of this compound can involve biosynthesis from eicosapentaenoic acid using enzyme systems isolated from biological sources, such as ram seminal vesicles . This method allows for the production of this compound with high yield and sufficient molar radioactivity for biological investigations.

Chemical Reactions Analysis

Types of Reactions: Prostaglandin E3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents like Baeyer–Villiger monooxygenase and reducing agents like ketoreductase . These reactions typically occur under mild conditions to preserve the compound’s stereochemistry.

Major Products: The major products formed from these reactions include various stereoisomers of this compound, which can have different biological activities and applications.

Scientific Research Applications

Prostaglandin E3 has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of prostaglandins. Its unique structure and reactivity make it an important target for synthetic chemists.

    Biology: In biological research, this compound is studied for its role in inflammation and immune response.

    Medicine: this compound has potential therapeutic applications in treating conditions like inflammation and cancer.

    Industry: In the pharmaceutical industry, this compound is used in the development of drugs targeting inflammatory and immune-related diseases.

Mechanism of Action

Prostaglandin E3 exerts its effects by interacting with specific receptors on target cells. These receptors are part of the G-protein-coupled receptor family and are involved in various signaling pathways . This compound regulates the expression and activation of protein kinase A, which is critical for macrophage polarization and other cellular processes . By modulating these pathways, this compound can exert anti-inflammatory and anti-tumor effects.

Comparison with Similar Compounds

Similar Compounds: Prostaglandin E3 is part of a larger family of prostaglandins, which includes prostaglandin E1, prostaglandin E2, and prostaglandin F2α . These compounds share similar structures but differ in their biological activities and applications.

Uniqueness: What sets this compound apart is its formation from eicosapentaenoic acid and its unique anti-inflammatory properties. Unlike other prostaglandins, this compound has been shown to selectively promote M2a polarization while inhibiting M1 and tumor-associated macrophage polarization, making it a promising candidate for anti-inflammatory and anti-cancer therapies .

Properties

IUPAC Name

7-[3-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-5-oxocyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3-4,6-7,12-13,15-17,19,21,23H,2,5,8-11,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOMORHDRONZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862416
Record name 11,15-Dihydroxy-9-oxoprosta-5,13,17-trien-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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